molecular formula C13H17NO4 B12995489 Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B12995489
M. Wt: 251.28 g/mol
InChI Key: VLLNJWPYHKZWSR-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a hydroxytetrahydropyran ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4R)-4-hydroxytetrahydro-2H-pyran-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl ((3R,4R)-4-oxotetrahydro-2H-pyran-3-yl)carbamate.

    Reduction: Formation of benzyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate.

    Substitution: Formation of various substituted benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate
  • Benzyl ((3R,4R)-4-hydroxycyclohexyl)carbamate
  • Benzyl ((3R,4R)-4-hydroxycyclopentyl)carbamate

Uniqueness

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific hydroxytetrahydropyran ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydropyran structure which contributes to its biological properties. The compound features a hydroxyl group that plays a crucial role in its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs), particularly FGFR4. Research indicates that the compound can form covalent bonds with cysteine residues in FGFR4, leading to inhibition of receptor activity. This inhibition is significant in the context of various cancers characterized by FGFR overexpression, such as hepatocellular carcinoma and breast cancer .

Biological Activity and Therapeutic Potential

  • Anticancer Activity :
    • Targeting FGFR : The compound has been shown to inhibit the proliferation of cancer cells that overexpress FGFR4. In vitro studies demonstrate that it effectively reduces cell viability in various cancer cell lines, suggesting potential use as an anticancer agent .
    • Case Study : In a study involving breast cancer models, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its efficacy in vivo .
  • Neurological Applications :
    • The compound's structural similarity to other biologically active molecules suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may facilitate its use in conditions such as depression and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeAction DescriptionReference
AnticancerInhibits FGFR4 leading to reduced cell proliferation in cancer cell lines
NeurologicalPotential modulation of neurotransmitter systems; may aid in treating depression
Binding AffinityHigh affinity for FGFR4; potential for selective targeting

Case Studies

  • Breast Cancer Model : A study demonstrated that administering this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the blockade of FGFR signaling pathways .
  • Neurological Disorders : In preliminary assessments, compounds structurally related to this compound showed promise in enhancing cognitive functions and alleviating symptoms associated with ADHD and depression through modulation of dopamine and serotonin pathways .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-[(3R,4R)-4-hydroxyoxan-3-yl]carbamate

InChI

InChI=1S/C13H17NO4/c15-12-6-7-17-9-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1

InChI Key

VLLNJWPYHKZWSR-VXGBXAGGSA-N

Isomeric SMILES

C1COC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC(C1O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.